molecular formula C22H28O8 B1671776 Eucannabinolide CAS No. 38458-58-1

Eucannabinolide

Cat. No. B1671776
CAS RN: 38458-58-1
M. Wt: 420.5 g/mol
InChI Key: XYPJAWWDSQFSQA-HVTKMOLASA-N
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Description

Eucannabinolide belongs to the class of germacranolides and derivatives. These are sesquiterpene lactones with a structure based on the germacranolide skeleton, characterized by a gamma lactone fused to a 1,7-dimethylcyclodec-1-ene moiety .


Synthesis Analysis

The biosynthesis of cannabinoids, including Eucannabinolide, involves a complex process. In Cannabis sativa, cannabinoids are biosynthesized as phytoprotectants. In fresh biomass, 95% of the THC, CBD, and CBC exist as their acidic parents: tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA) .


Molecular Structure Analysis

Eucannabinolide is a sesquiterpene lactone with a structure based on the germacranolide skeleton . It is characterized by a gamma lactone fused to a 1,7-dimethylcyclodec-1-ene moiety .


Chemical Reactions Analysis

Eucannabinolide has been found to suppress STAT3 activation at tyrosine 705, inhibit its translocation to the nucleus, and decrease its DNA binding capacity .


Physical And Chemical Properties Analysis

Eucannabinolide is an oil . It has a molecular weight of 420.45 and a chemical formula of C22H28O8 .

Scientific Research Applications

Therapeutic Potential in Cancer Treatment

Eucannabinolide has been identified as a compound with potential antileukemic activity. This finding emerged from the isolation of eucannabinolide and its analogs from Schkuhria virgata, highlighting its potential in cancer research. The compound's specific ability to exhibit in vivo antileukemic activity positions it as a subject of interest in oncological studies (Herz & Govindan, 1980).

Interaction with Cannabinoid Receptors

While not directly related to eucannabinolide, understanding the broader context of cannabinoid research is essential. The molecular characterization of cannabinoid receptors has led to the development of synthetic molecules with cannabinoid and non-cannabinoid structures, which are relevant to the understanding of compounds like eucannabinolide. These developments in cannabinoid receptor research have implications for the therapeutic applications of various cannabinoids, potentially including eucannabinolide (Di Marzo & Petrocellis, 2006).

Comprehensive Profiling in Medical Cannabis

The comprehensive profiling of phytocannabinoids in medical Cannabis, which includes over 100 different compounds like eucannabinolide, is crucial for understanding their medical and pharmacological effects. This research is particularly important for revealing the therapeutic potential of various cannabis constituents, which could include eucannabinolide (Berman et al., 2018).

Safety And Hazards

Eucannabinolide is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water .

properties

IUPAC Name

[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-12-5-6-17(28-15(4)25)13(2)10-19-20(14(3)21(26)29-19)18(9-12)30-22(27)16(11-24)7-8-23/h5,7,10,17-20,23-24H,3,6,8-9,11H2,1-2,4H3/b12-5+,13-10-,16-7+/t17-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPJAWWDSQFSQA-RTZOPMFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\C[C@@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2)/C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701098813
Record name 2-Butenoic acid, 4-hydroxy-2-(hydroxymethyl)-, (3aR,4R,6E,9S,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701098813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eucannabinolide

CAS RN

38458-58-1
Record name 2-Butenoic acid, 4-hydroxy-2-(hydroxymethyl)-, (3aR,4R,6E,9S,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38458-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-hydroxy-2-(hydroxymethyl)-, (3aR,4R,6E,9S,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701098813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
WC Still, S Murata, G Revial… - Journal of the American …, 1983 - ACS Publications
… found that allow rational construction of the germacranolide eucannabinolide (l).2 An … Synthetic eucannabinolide thus prepared was found by IR, NMR (270 MHz), TLC, and CD to be …
Number of citations: 87 pubs.acs.org
Z Zhu, J Yuan, X Xu, Y Wei, B Yang, H Zhao - Neoplasia, 2021 - Elsevier
Signal transducer and activator of transcription 3 (STAT3) is an important therapeutic target to triple negative breast cancer (TNBC) treatment. In the present study, we aim to investigate …
Number of citations: 10 www.sciencedirect.com
W Herz, SV Govindan - Phytochemistry, 1980 - Elsevier
Isolation of eucannabinolide, its 3-isovaleroyl analog and pectolinarigenin from Schkuhria virgata (La Llave et Lex.) DC. is reported. The identity of eucannabinolide, which exhibits in …
Number of citations: 43 www.sciencedirect.com
HJ Woerdenbag, H Hendriks, TM Malingré… - Phytotherapy …, 1988 - Wiley Online Library
In this study 13 semi‐synthetic derivatives were prepared from the sesquiterpene lactone eupatoriopicrin, with the aim of obtaining compounds that are more active than eupatoriopicrin, …
Number of citations: 15 onlinelibrary.wiley.com
M Holub, Z Samek - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
From the lactone fraction of the flowers of Anthemis nobilis L. 3-epinobilin (II), 1, IO-epoxynobilin (III) and 3-dehydronobilin (1V) were isolated in addition to nobilin (1). On the basis of …
Number of citations: 44 cccc.uochb.cas.cz
OG Elso, M Clavin, N Hernandez, T Sgarlata… - Evidence-Based …, 2021 - hindawi.com
… e sesquiterpene lactones eucannabinolide and santhemoidin C were active on T. cruzi with IC50 … Eucannabinolide has also shown drug-like pharmacokinetic and toxicity properties. …
Number of citations: 8 www.hindawi.com
NM Kimani, S Backhaus, JC Matasyoh, M Kaiser… - Molecules, 2019 - mdpi.com
… , schkuhrin II, vernolepin, and eucannabinolide, respectively. The NPs loaded with arglabin, vernolepin, and eucannabinolide exhibited considerable antitrypanosomal activity against …
Number of citations: 9 www.mdpi.com
M Abuali, MR Shams Ardekani, H Rezadoost… - Res J …, 2021 - rjpharmacognosy.ir
… Eucannabinolide showed cytotoxicity and ability to induce apoptosis in MCF-7 cells as confirmed by annexin V/PI assay. Considering the results of this study eucannabinolide is …
Number of citations: 3 www.rjpharmacognosy.ir
JS Calderon, L Quijano, F Gomez… - Journal of Natural …, 1987 - ACS Publications
… as eucannabinolide, hiyodorilactone F, and eucannabinolide-19-0… published; later the isolation of eucannabinolide-20-0-acetate from … F and eucannabinolide-20-0-acetate are identical. …
Number of citations: 6 pubs.acs.org
AL Pérez, L Nava, AR de Vivar - Phytochemistry, 1986 - Elsevier
… eucannabinolide, a type of compound common to both Eupatorieae and Heliantheae tribes. … was achieved by direct comparison with an authentic sample of eucannabinolide acetonide. …
Number of citations: 5 www.sciencedirect.com

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